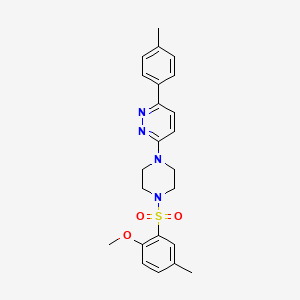

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylphenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-17-4-7-19(8-5-17)20-9-11-23(25-24-20)26-12-14-27(15-13-26)31(28,29)22-16-18(2)6-10-21(22)30-3/h4-11,16H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJRIWDOWMMBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the sulfonyl group or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structurally related pyridazine and piperazine derivatives, emphasizing substituent effects, physicochemical properties, and inferred biological activities.

Table 1: Structural and Elemental Analysis of Comparable Compounds

Key Comparison Points

Substituent Effects on Physicochemical Properties Electron-Withdrawing Groups (EWGs): Compounds like 3(b) and 3(c) incorporate trifluoromethyl groups, which increase lipophilicity and metabolic stability but reduce solubility. In contrast, the target compound’s 2-methoxy-5-methylphenyl sulfonyl group balances hydrophilicity (via sulfonyl) and moderate lipophilicity (via methyl/methoxy) .

Synthetic Accessibility

- The target compound’s sulfonamide linker is synthetically accessible via nucleophilic substitution, similar to the sulfonylpiperazine derivatives in . However, analogs in require hydrazone condensation, which introduces additional synthetic complexity .

Biological Activity Trends Piperazine-pyridazine hybrids with sulfonyl groups (e.g., the target compound) are predicted to exhibit improved pharmacokinetic profiles over ester-linked analogs like 3(d) (C-68.47%, O-4.58%) due to reduced esterase susceptibility . The anti-viral activity noted in for chlorinated derivatives suggests that the target compound’s p-tolyl and methoxy groups may modulate similar pathways, albeit with altered selectivity .

Biologische Aktivität

The compound 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications.

Structural Overview

The compound features a pyridazine core , a piperazine ring , and a sulfonyl group derived from 2-methoxy-5-methylphenyl. The presence of a p-tolyl group enhances its chemical diversity, making it a versatile candidate for various applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N5O3S |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 946213-50-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of the Pyridazine Core : The initial step involves the formation of the pyridazine structure.

- Introduction of Piperazine Ring : The piperazine moiety is introduced through nucleophilic substitution reactions.

- Incorporation of the Sulfonyl Group : This is achieved using sulfonyl chlorides under controlled conditions.

These synthetic routes can be optimized for industrial production using techniques such as continuous flow synthesis to ensure high yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to potential therapeutic effects.

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological properties:

- Anti-inflammatory Activity : Its structural characteristics suggest potential applications in treating inflammatory conditions.

- Anticancer Properties : Initial findings indicate that it may have efficacy against certain types of cancer, although detailed pharmacological studies are needed to elucidate its mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyridazine family:

-

Inhibition of Monoamine Oxidase (MAO) :

- Compounds similar in structure have shown potent inhibitory activity against MAO-A and MAO-B, which are important targets in neurodegenerative disorders.

- For example, certain derivatives exhibited IC50 values in the nanomolar range for MAO-B inhibition, suggesting that modifications to the piperazine or pyridazine components can enhance selectivity and potency .

- Cytotoxicity Studies :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(p-tolyl)pyridazine, and what challenges arise in multi-step reactions?

- Methodological Answer : Synthesis typically involves sequential heterocyclic ring formation. For example, pyridazine rings are synthesized via hydrazine-dicarbonyl condensation (e.g., hydrazine with diketones), followed by sulfonylation using sulfonyl chlorides under basic conditions . Piperazine introduction often requires nucleophilic substitution or coupling reactions. Key challenges include controlling regioselectivity in sulfonylation and minimizing side reactions during heterocyclic ring closure. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography (e.g., single-crystal XRD) resolves 3D conformations of the sulfonyl-piperazine and pyridazine moieties . Spectroscopic methods include:

- NMR : - and -NMR to confirm substituent positions (e.g., methoxy, tolyl groups) and piperazine connectivity .

- HRMS : Validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment (e.g., reverse-phase C18 columns with UV detection) .

Q. What preliminary biological screening strategies are used to evaluate its therapeutic potential?

- Methodological Answer : Initial screens focus on:

- Enzyme assays : Testing inhibition of cyclooxygenase (COX) or microbial enzymes (e.g., bacterial DNA gyrase) via spectrophotometric methods .

- Cell-based assays : Anticancer activity via MTT assays on cancer cell lines (e.g., IC determination) .

- ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 models) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer : Use factorial design (e.g., Box-Behnken) to assess variables:

- Catalysts : Palladium catalysts for Suzuki couplings (e.g., aryl boronic acid with pyridazine intermediates) .

- Solvents : Polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency .

- Temperature : Controlled heating (60–80°C) to accelerate ring closure while avoiding decomposition .

Q. What advanced spectroscopic or computational methods resolve ambiguities in tautomeric or conformational equilibria?

- Methodological Answer :

- Dynamic NMR : Detects tautomerism in pyridazine rings via variable-temperature experiments .

- DFT Calculations : Predict stable conformers (e.g., B3LYP/6-311+G(d,p) basis sets) and compare with XRD data .

- NOESY : Identifies spatial proximity between sulfonyl and piperazine groups to confirm regiochemistry .

Q. How do researchers address contradictory bioactivity data across different assay systems?

- Methodological Answer :

- Dose-Response Repetition : Validate IC values across multiple replicates and cell lines .

- Off-Target Profiling : Use kinase panels or proteome-wide affinity capture to identify unintended targets .

- Physiological Relevance : Compare in vitro potency with ex vivo models (e.g., isolated tissue assays) to contextualize activity .

Q. What methodologies assess environmental or metabolic transformation products of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.